molecular formula C10H10F3NO2 B14867183 2-(Trifluoromethyl)phenyl-DL-alanine

2-(Trifluoromethyl)phenyl-DL-alanine

Cat. No.: B14867183
M. Wt: 233.19 g/mol
InChI Key: WWKVBESFUCDSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)phenyl-DL-alanine is a non-natural, racemic amino acid analog where a bulky and highly electronegative trifluoromethyl (-CF 3 ) group is incorporated at the ortho position of the phenyl ring. This specific structural modification makes it a valuable building block in medicinal chemistry and chemical biology research. The introduction of the -CF 3 group is a well-established strategy in drug design, as it significantly enhances the lipophilicity and metabolic stability of lead compounds, which can improve membrane permeability and prolong therapeutic action . Furthermore, the strong electron-withdrawing nature of the group can alter the pKa of nearby functional groups and influence molecular conformation through steric effects . In research applications, this ortho-substituted derivative occupies a specialized niche. The proximity of the -CF 3 group to the amino acid backbone imposes significant conformational constraints, making it a powerful tool for probing and manipulating the structure-activity relationships of peptides . By restricting the rotation of the phenyl ring, it can be used to enforce specific secondary structures in designed peptides, potentially leading to enhanced binding affinity and selectivity for target proteins . Beyond its use in peptide engineering, the fluorine-19 ( 19 F) atoms serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The 19 F nucleus allows for the study of protein structure, dynamics, and interactions in complex biological environments with minimal background interference, providing a powerful method for mechanistic studies . The compound is offered as a racemic mixture (DL-). While enzymatic kinetic resolution and asymmetric synthesis using engineered enzymes like phenylalanine ammonia lyases (PALs) are advanced methods for producing enantiopure amino acids , the racemic form remains a crucial starting material for synthesis and screening. This product is intended for research applications only and is not for diagnostic, therapeutic, or human and veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

2-[2-(trifluoromethyl)anilino]propanoic acid

InChI

InChI=1S/C10H10F3NO2/c1-6(9(15)16)14-8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16)

InChI Key

WWKVBESFUCDSGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl Phenyl Dl Alanine and Its Stereoisomers

Historical and Contemporary Approaches to Trifluoromethylated Phenylalanine Synthesis

The synthesis of fluorinated phenylalanine analogs has evolved significantly, driven by the demand for novel building blocks in pharmaceutical research. Early methods often focused on producing racemic mixtures, while contemporary approaches increasingly target the stereoselective synthesis of pure enantiomers.

Development of Chemical Synthesis Routes for Racemic DL-Mixtures

Classical methods for amino acid synthesis have been effectively adapted to produce racemic 2-(Trifluoromethyl)phenyl-DL-alanine. These routes typically begin with a correspondingly substituted benzaldehyde.

One foundational approach is the Strecker synthesis , first reported in 1850. This two-step method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the amino acid. For this compound, the synthesis would commence with 2-(trifluoromethyl)benzaldehyde.

Another prominent historical method is the Bucherer–Bergs reaction , which synthesizes hydantoins from ketones or aldehydes, cyanide, and ammonium (B1175870) carbonate. These hydantoin (B18101) intermediates can then be hydrolyzed to produce the desired racemic amino acid.

More modern approaches for racemic synthesis include methods like the Knoevenagel condensation of methyl isocyanoacetate with a fluorinated benzaldehyde, followed by hydrogenation and deprotection to yield the final racemic product. A photooxidative cyanation of fluorinated benzylamines, followed by acid-mediated hydrolysis, also provides a protecting-group-free route to the racemic amino acid hydrochloride salt.

Advanced Asymmetric and Stereoselective Synthesis of Enantiopure 2-(Trifluoromethyl)phenylalanine

Achieving enantiopure forms of 2-(Trifluoromethyl)phenylalanine is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. Modern synthetic chemistry has provided a toolkit of advanced methods to achieve high levels of stereocontrol.

Biocatalysis offers a powerful and green alternative for producing enantiomerically pure compounds. Enzymes, operating under mild conditions, can exhibit exquisite stereo-, regio-, and chemo-selectivity.

Enzymatic Kinetic Resolution : This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, pure enantiomer. For instance, lipases can be used for the selective esterification of one enantiomer of a racemic amino acid derivative, enabling separation.

Asymmetric Synthesis : Engineered enzymes can directly synthesize a single enantiomer from a prochiral substrate. Phenylalanine aminomutase (PAM), for example, can catalyze the amination of cinnamic acid derivatives to produce non-natural aromatic alpha- and beta-amino acids with excellent enantiomeric excess (>99% ee). Similarly, engineered alanine (B10760859) and diaminopimelate dehydrogenases have been used for the reductive amination of fluorinated pyruvate (B1213749) substrates to yield enantiopure fluorinated alanines. These enzymatic cascades often incorporate a cofactor recycling system to improve efficiency.

A summary of representative chemo-enzymatic approaches is presented below.

Enzymatic StrategyEnzyme ClassReaction TypeKey Advantage
Kinetic ResolutionLipases, ProteasesSelective esterification or hydrolysisSeparation of one pure enantiomer from a racemic mix
Asymmetric SynthesisDehydrogenases, AminomutasesReductive amination, AminationDirect production of a single enantiomer from a prochiral substrate
DeracemizationAmino acid oxidases coupled with a reducing agentOxidation of D-amino acid followed by reduction to racemic mixture, then resolutionTheoretical 100% yield of the desired enantiomer

Alongside biocatalysis, small molecule organocatalysis and transition-metal catalysis have emerged as indispensable tools for asymmetric synthesis.

Metal-Catalyzed Synthesis : Transition metal complexes with chiral ligands can catalyze a wide array of enantioselective transformations. For instance, the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases serves as a versatile method for producing various tailor-made α-amino acids, including fluorinated phenylalanine derivatives. This approach allows for the construction of the target amino acid via alkylation, followed by a second-order asymmetric transformation that results in the precipitation of a single diastereomer. Other metal-catalyzed methods include rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid precursors and Negishi cross-coupling reactions.

Organocatalysis : Chiral organic molecules can catalyze enantioselective reactions, avoiding the use of potentially toxic or expensive metals. For the synthesis of fluorinated compounds, organocatalytic methods like cascade Michael/alkylation reactions have been employed to construct complex fluorinated heterocycles, demonstrating the potential for creating chiral fluorinated building blocks. Phase-transfer catalysis using chiral catalysts, such as derivatives of cinchonidinium bromide, has been successfully used for the alkylation of glycine imines with fluorinated benzyl (B1604629) bromides to produce phenylalanine derivatives with high enantiomeric excess.

Functional Group Transformations and Derivatization Strategies for Synthetic Diversification

Once this compound or its enantiopure forms are synthesized, they can be further modified to create a diverse range of molecules for various applications. Derivatization typically involves transformations of the amino or carboxyl groups.

N-Acylation : The amino group can be acylated to form amides. This is a common step in peptide synthesis where the amino acid is coupled to another amino acid or a peptide chain.

Esterification : The carboxylic acid group can be converted into an ester. Methyl and ethyl esters are common derivatives that can serve as protecting groups or modify the compound's solubility and reactivity.

Reduction : The carboxylic acid can be reduced to a primary alcohol, yielding the corresponding amino alcohol, which is a valuable chiral building block in its own right.

Peptide Coupling : The synthesized amino acid can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. This allows for the creation of peptides with unique structural and biological properties conferred by the trifluoromethylated residue.

Derivatization is essential for analyzing amino acids, for instance by using reagents like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) before analysis by capillary electrophoresis.

Protecting Group Chemistry in the Synthesis of this compound and its Precursors

Protecting groups are fundamental to the multi-step synthesis of complex molecules like amino acids, preventing unwanted side reactions. The primary functional groups requiring protection are the α-amino group and the α-carboxyl group.

Amino Group Protection : The two most common protecting groups for the α-amino group in peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).

Carboxyl Group Protection : The carboxyl group is often protected as an ester, such as a methyl, ethyl, or benzyl ester. These groups can be removed by saponification (for methyl/ethyl esters) or hydrogenolysis (for benzyl esters) at a later stage in the synthesis.

In some synthetic routes, other protecting groups like phthalimido or trifluoroacetyl amide have been used for the N-terminus, though common groups like Boc, Fmoc, and Cbz were found to be incompatible with certain fluorination reaction conditions. The strategic selection and application of orthogonal protecting groups—groups that can be removed under different conditions—are key to the successful synthesis of complex derivatives and peptides.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and studying the dynamics of "2-(Trifluoromethyl)phenyl-DL-alanine". The presence of 1H, 13C, and 19F nuclei allows for a multi-faceted NMR analysis, providing a complete picture of its chemical environment.

The trifluoromethyl (-CF3) group in "this compound" serves as a highly sensitive probe for its local environment, making 19F NMR an invaluable tool for its characterization. The 19F chemical shift is exquisitely sensitive to subtle changes in the electronic and steric environment. nih.govbiophysics.org This sensitivity arises from the large chemical shift range of fluorine, which allows for the detection of minor conformational changes and intermolecular interactions. biophysics.org

The polarity of the solvent, for instance, can significantly influence the 19F chemical shift of the -CF3 group. nih.gov Studies on trifluoromethyl-containing compounds have shown a correlation between the observed chemical shift and the solvent's dielectric constant, providing insights into the solute-solvent interactions. nih.gov Furthermore, intermolecular interactions, such as hydrogen bonding and van der Waals forces, can induce notable changes in the 19F chemical shift, enabling the study of binding events and molecular recognition processes. escholarship.orgmdpi.com The trifluoromethyl group's 19F NMR signal can, therefore, be used to monitor the compound's engagement with other molecules, such as proteins or receptors, in solution. nih.gov

Interactive Table: Factors Influencing 19F NMR Chemical Shift of the Trifluoromethyl Group

FactorDescription of InfluencePotential Application
Solvent Polarity The dielectric constant of the solvent can alter the electronic shielding around the fluorine nuclei, leading to shifts in the resonance frequency. nih.govProbing the hydrophobicity of the local environment in biological systems.
Intermolecular Interactions Hydrogen bonds, van der Waals forces, and electrostatic interactions with neighboring molecules can cause significant upfield or downfield shifts. escholarship.orgmdpi.comStudying binding affinities and mechanisms with biological macromolecules.
Conformational Changes Alterations in the molecule's three-dimensional structure can change the spatial relationship of the -CF3 group with other parts of the molecule, affecting its chemical shift.Monitoring protein folding and dynamics when the compound is incorporated as a probe.
Paramagnetic Effects Proximity to a paramagnetic center can lead to significant broadening and shifting of the 19F signal. nih.govMeasuring distances in biomolecular complexes.

While 19F NMR provides specific information about the fluorinated moiety, 1H and 13C NMR are essential for the complete structural elucidation of "this compound". These techniques confirm the integrity of the entire molecule, including the alanine (B10760859) backbone and the phenyl ring.

In the 1H NMR spectrum, characteristic signals for the aromatic protons, the α-proton, and the β-protons of the alanine moiety are expected. The coupling patterns between these protons provide valuable information about their connectivity and stereochemical arrangement. Similarly, the 13C NMR spectrum displays distinct resonances for each carbon atom in the molecule, including the carboxyl, α-carbon, β-carbon, and the carbons of the trifluoromethyl-substituted phenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethyl group.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate the 1H and 13C signals, further confirming the structural assignments. hmdb.ca

Interactive Table: Expected 1H and 13C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
1H Aromatic (C6H4)7.2 - 7.8Complex multiplet patterns due to coupling between aromatic protons.
α-CH3.8 - 4.2Typically a triplet or doublet of doublets, coupled to β-protons.
β-CH23.0 - 3.4Two distinct signals (diastereotopic protons), each coupled to the α-proton and to each other.
NH2VariableBroad signal, position is dependent on solvent and concentration.
COOHVariableVery broad signal, often not observed without specific experimental conditions.
13C C=O (Carboxyl)170 - 175
α-C55 - 60
β-C35 - 40
Aromatic C-CF3125 - 130 (quartet)Signal is split into a quartet due to coupling with the three fluorine atoms.
Aromatic CH120 - 140Multiple signals corresponding to the different aromatic carbons.
CF3120 - 125 (quartet)Signal is split into a quartet.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of "this compound", as well as to assess its purity. Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common choices.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental formula of the compound. For "this compound" (C10H10F3NO2), the expected monoisotopic mass is approximately 233.0663 g/mol .

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing further structural confirmation. rsc.org The fragmentation of phenylalanine derivatives typically involves the loss of the carboxyl group (CO2H) and side-chain cleavages. researchgate.net The presence of the trifluoromethyl group will influence the fragmentation pathways, and characteristic neutral losses or fragment ions containing the CF3 moiety can be expected. This detailed fragmentation analysis is crucial for distinguishing isomers and identifying potential impurities.

Chromatographic Methods for Separation, Purification, and Quantitative Analysis of this compound and its Derivatives

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound" and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method. researchgate.net

For the separation and purification of the racemic mixture, chiral chromatography is employed. Chiral stationary phases (CSPs) can differentiate between the D- and L-enantiomers, allowing for their individual isolation and analysis. nih.govresearchgate.net Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column. researchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly used for purity assessment and quantitative analysis. nih.gov The retention behavior of "this compound" in RP-HPLC is influenced by the hydrophobicity imparted by the trifluoromethylphenyl group. The method can be optimized by adjusting the mobile phase composition, pH, and temperature to achieve optimal separation from any starting materials, byproducts, or degradation products. UV detection is typically used for quantification, as the phenyl ring provides a strong chromophore.

Advanced Diffraction Techniques for Solid-State Structural Analysis and Conformational Studies

The crystal structure reveals how the molecules pack in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the amino and carboxyl groups, and potential interactions involving the fluorine atoms. alexandria.ch These solid-state structural data are invaluable for understanding the compound's physical properties and for computational modeling studies. Conformational studies of phenylalanine derivatives have shown that the orientation of the phenyl ring relative to the alanine backbone can vary, and X-ray diffraction provides a direct observation of the preferred conformation in the crystalline state. nih.gov

Incorporation and Application in Peptide and Protein Research

Strategies for Site-Specific Incorporation of 2-(Trifluoromethyl)phenylalanine into Peptides and Proteins

The precise placement of 2-(Trifluoromethyl)phenylalanine within a polypeptide chain is achieved through two primary methodologies: the in vivo approach of Genetic Code Expansion and the in vitro techniques of chemical ligation and post-translational modification.

Genetic Code Expansion (GCE) has revolutionized the ability to incorporate ncAAs, including fluorinated analogs like trifluoromethyl-phenylalanine, directly into proteins within living cells. oregonstate.edunih.gov This technology relies on the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is designed to uniquely recognize the ncAA and a specific codon, typically a nonsense or "stop" codon like UAG (amber). oregonstate.edunih.govoup.com

The core of this strategy is the development of an aminoacyl-tRNA synthetase (aaRS) that selectively acylates its cognate tRNA with the desired ncAA, in this case, 2-(Trifluoromethyl)phenylalanine. nih.gov This engineered aaRS must be "orthogonal," meaning it does not cross-react with endogenous tRNAs or amino acids in the host organism. nih.gov Similarly, the engineered tRNA must not be recognized by any of the host's native synthetases. nih.gov The most widely adopted system for GCE is based on the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea, which is naturally orthogonal in bacteria and eukaryotes. oup.comnih.govresearchgate.net

Researchers have successfully engineered PylRS variants to incorporate a wide array of ncAAs, including various fluorinated phenylalanine derivatives. biorxiv.orgnih.govnih.gov For the site-specific incorporation of trifluoromethyl-l-phenylalanine (tfm-Phe), an evolved Methanosarcina jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA have been utilized to direct its insertion in response to a TAG nonsense codon with high efficiency and fidelity. nih.gov More recently, evolved pyrrolysine amino-acyl tRNA synthetase/tRNA pairs from Methanomethylophilus alvus have also been developed for the incorporation of trifluoromethyl-phenylalanine. oregonstate.edu

GCE Component Function Key Characteristics
Orthogonal aaRS Charges the orthogonal tRNA with the ncAAHigh specificity for the ncAA and its cognate tRNA; No cross-reactivity with endogenous components.
Orthogonal tRNA Recognizes a specific codon (e.g., UAG)Decodes the reassigned codon on the mRNA; Not recognized by host synthetases.
Reassigned Codon Signals for the incorporation of the ncAATypically a nonsense codon (amber, ochre, opal) or a quadruplet codon.

This powerful in vivo method enables the production of proteins containing 2-(Trifluoromethyl)phenylalanine at single or multiple sites, facilitating detailed studies of protein function in a cellular context. researchgate.net

In addition to in vivo methods, 2-(Trifluoromethyl)phenylalanine can be incorporated into peptides and proteins through in vitro chemical synthesis and modification techniques. Native Chemical Ligation (NCL) is a prominent method for assembling larger polypeptides from smaller, chemically synthesized peptide fragments. nih.govmdpi.com

In a typical NCL reaction, a peptide fragment with a C-terminal thioester is reacted with another peptide fragment containing an N-terminal cysteine residue. nih.govcem.com This reaction forms a native peptide bond at the ligation site. nih.gov To incorporate 2-(Trifluoromethyl)phenylalanine, the amino acid is included at the desired position during the solid-phase peptide synthesis (SPPS) of one of the peptide fragments. These fragments are then ligated together to form the full-length protein.

Post-translational modification (PTM) represents another avenue for introducing unique chemical functionalities into proteins. nih.govlibretexts.org While direct enzymatic installation of a trifluoromethyl group onto a phenylalanine residue post-translationally is not a standard biological process, synthetic strategies can be employed. libretexts.orgnih.govescholarship.orgscispace.com For instance, a protein can be expressed with a reactive amino acid analog at a specific site, which is then chemically modified to introduce the trifluoromethylphenyl group. These methods offer precise control over the location of the modification and are particularly useful for creating proteins with functionalities not accessible through biological pathways.

Method Description Application for 2-(Trifluoromethyl)phenylalanine Incorporation
Native Chemical Ligation (NCL) Ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.The ncAA is incorporated into one of the peptide fragments during SPPS, which is then used in the ligation reaction.
Post-Translational Modification (PTM) Chemical modification of a protein after its translation.A reactive handle is incorporated into the protein, which is then chemically modified to introduce the 2-(Trifluoromethyl)phenylalanine moiety.

Modulation of Peptide and Protein Biophysical and Biochemical Properties through 2-(Trifluoromethyl)phenylalanine Incorporation

The introduction of the trifluoromethyl group, a unique substituent due to its high electronegativity and hydrophobicity, can significantly alter the properties of peptides and proteins.

The stability of a protein is a delicate balance of various interactions within its three-dimensional structure. plos.org The substitution of a native phenylalanine with 2-(Trifluoromethyl)phenylalanine can have either stabilizing or destabilizing effects on protein folding and stability. The outcome depends on the local environment and the specific interactions the fluorinated residue engages in.

The increased hydrophobicity of the trifluoromethyl group can enhance hydrophobic packing within the protein core, potentially leading to increased stability. However, the electron-withdrawing nature of the trifluoromethyl group can also alter electrostatic interactions, such as aryl-aryl or cation-π interactions, which may either stabilize or destabilize the folded state. For instance, a systematic evaluation of phenylalanine-to-pentafluorophenylalanine mutations in the chicken villin headpiece subdomain showed that while one mutant enhanced tertiary structural stability, others caused a decrease in stability, highlighting the context-dependent nature of these substitutions. nih.gov

The ability of a protein to refold correctly after denaturation can also be influenced by the presence of 2-(Trifluoromethyl)phenylalanine. The altered energetic landscape of the folding process may favor or disfavor the native conformation, impacting the efficiency of refolding.

The trifluoromethyl group can serve as a powerful probe for studying and modulating molecular recognition events at protein interfaces. Its unique electronic properties can alter the strength and specificity of protein-ligand and protein-protein interactions.

In protein-ligand binding, the introduction of a trifluoromethyl group can significantly enhance binding affinity. nih.gov This can be attributed to favorable multipolar interactions between the C-F bonds and backbone amides or other polar groups in the binding pocket. nih.gov The increased hydrophobicity can also lead to more favorable interactions with hydrophobic pockets on the ligand. The trifluoromethyl group has been used as a sensitive 19F NMR probe to study protein folding/unfolding and to sense the binding of substrates, inhibitors, and cofactors. nih.gov

Similarly, at protein-protein interaction interfaces, the substitution of a key phenylalanine residue with its trifluoromethylated analog can disrupt or enhance the interaction. Aromatic residues like phenylalanine are often found at the core of protein-protein interaction "hot spots". nih.gov The altered electrostatic and hydrophobic properties of 2-(Trifluoromethyl)phenylalanine can modulate these critical interactions, providing a means to dissect their energetic contributions and potentially design inhibitors of protein-protein interactions.

Interaction Type Effect of 2-(Trifluoromethyl)phenylalanine Incorporation Underlying Mechanism
Protein-Ligand Can enhance binding affinity.Favorable multipolar C-F···C=O interactions, increased hydrophobicity.
Protein-Protein Can either enhance or disrupt the interaction.Alteration of electrostatic and hydrophobic interactions at the interface.

The incorporation of 2-(Trifluoromethyl)phenylalanine can influence the local conformation of a peptide backbone and its propensity to adopt specific secondary structures such as α-helices or β-sheets. The bulky and hydrophobic nature of the trifluoromethylphenyl side chain can introduce steric constraints that favor certain dihedral angles, thereby influencing the local peptide conformation.

Furthermore, peptides containing phenylalanine and its derivatives are known for their ability to self-assemble into a variety of ordered nanostructures, including nanotubes, nanovesicles, and hydrogels. nih.govmdpi.com The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. nih.govmdpi.com The introduction of the trifluoromethyl group can significantly modulate these interactions. The altered aromatic character can affect π-π stacking, while the increased hydrophobicity can enhance the driving force for aggregation in aqueous environments. These modifications can lead to changes in the morphology and stability of the resulting self-assembled structures.

Effects on Enzymatic Activity, Substrate Specificity, and Catabolic Stability

The incorporation of fluorinated amino acids, such as 2-(trifluoromethyl)phenylalanine, into peptides and proteins can significantly modulate their biological properties. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group alters the electronic and steric characteristics of the phenylalanine side chain, which in turn can influence enzymatic activity, the specificity of an enzyme for its substrate, and the stability of the peptide or protein against degradation.

Enzymatic Activity: The introduction of fluorinated aromatic amino acids can alter enzymatic activity due to enhanced protein stability. nih.gov The CF3 group can affect the local environment of the active site, influencing substrate binding and the catalytic process. For instance, phenylalanine dehydrogenase is an enzyme that catalyzes the NAD-dependent oxidative deamination of L-phenylalanine. nih.gov The specificity of this enzyme is directed towards phenylpyruvate and phenylalanine, but it can also convert other amino acids like tyrosine and methionine, albeit with higher Km values. nih.govplos.org Altering the structure of the phenylalanine substrate, for example by adding a trifluoromethyl group, can impact the binding affinity and catalytic efficiency of such enzymes. plos.org In some cases, the increased hydrophobicity endowed by the CF3 group can enhance binding affinity to the active site of an enzyme. nih.gov

Substrate Specificity: Substrate specificity is a critical aspect of enzyme function. Engineering the substrate specificity of enzymes is a key area of research, particularly for those involved in the biosynthesis of natural products. For example, adenylation enzymes are responsible for the selective incorporation of aminoacyl building blocks. researchgate.net Studies on (S)-β-phenylalanine adenylation enzyme HitB have shown that mutations in the enzyme's active site can alter its specificity for different substituted phenylalanine analogs. researchgate.net By creating a more spacious substrate-binding pocket, researchers have been able to make the enzyme more promiscuous, allowing it to activate analogs that are not well-recognized by the wild-type enzyme. researchgate.net This suggests that enzymes can be engineered to specifically recognize and incorporate 2-(trifluoromethyl)phenylalanine, enabling its use in peptide synthesis. The kinetic parameters of such engineered enzymes can be determined to quantify the change in specificity.

EnzymeSubstrateK_m (μM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹μM⁻¹)
HitB wild-type(S)-β-Phe7.9 ± 1.44.6 ± 0.50.58
HitB wild-type(S)-β-m-NO₂-Phe170 ± 306.3 ± 0.50.037
HitB F328V mutant(S)-β-m-NO₂-Phe9.0 ± 0.68.4 ± 0.20.93
HitB F328L mutant(S)-β-m-CN-Phe11 ± 13.5 ± 0.20.33
This table presents kinetic data for the adenylation enzyme HitB with various substrates, demonstrating how mutations can alter substrate specificity. Data adapted from studies on meta-substituted analogs, illustrating the principle of engineering enzyme specificity. researchgate.net

Catabolic Stability: A significant advantage of incorporating fluorinated amino acids like 2-(trifluoromethyl)phenylalanine into therapeutic peptides and proteins is the enhancement of their stability against enzymatic degradation (catabolism). nih.gov The carbon-fluorine bond is exceptionally strong, and the CF3 group can sterically hinder the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage. nih.gov This increased resistance to proteolysis can prolong the in vivo half-life of peptide-based drugs. nih.govresearchgate.net The enhanced stability arises from the unique properties of fluorine, which, despite being similar in size to hydrogen, has high electronegativity, leading to a strong covalent bond with carbon. nih.gov

2-(Trifluoromethyl)phenylalanine as a Mechanistic Probe in Investigating Biological Systems

The unique properties of the trifluoromethyl group make 2-(trifluoromethyl)phenylalanine a valuable tool for probing biological systems. Its distinctive ¹⁹F NMR signal, altered hydrophobicity, and electronic effects allow researchers to investigate complex biological processes at a molecular level.

Elucidation of Biosynthetic Pathways and Metabolic Processes

Phenylalanine is a crucial metabolic node, serving as a building block for proteins and a precursor for a vast array of secondary metabolites, particularly in plants. frontiersin.orgnih.gov The biosynthesis of phenylalanine itself involves pathways branching from chorismate, with key enzymes like chorismate mutase, prephenate dehydratase, and arogenate dehydratase. frontiersin.orgnih.gov

By introducing 2-(trifluoromethyl)phenylalanine into a biological system, researchers can trace its uptake and incorporation into various metabolic pathways. As an analog of phenylalanine, it can act as a competitive inhibitor or an alternative substrate for enzymes in the pathway, providing insights into their function and regulation. For example, in phenylketonuria (PKU), a genetic disorder, the metabolism of phenylalanine is impaired, leading to its accumulation and the production of metabolites like phenylpyruvic acid. nih.gov Studying how 2-(trifluoromethyl)phenylalanine is processed in models of this disease could help elucidate the specific metabolic alterations that contribute to its pathophysiology. nih.gov

The metabolic fate of this analog can be tracked using techniques like mass spectrometry or ¹⁹F NMR, allowing for the identification of novel metabolites and a clearer understanding of the connectivity within metabolic networks. nih.gov

Investigation of Receptor-Ligand Binding Dynamics and Molecular Recognition

The precise interactions between ligands and their receptors are fundamental to cellular signaling. The substitution of a native phenylalanine with 2-(trifluoromethyl)phenylalanine in a peptide ligand can significantly alter its binding affinity and specificity. The trifluoromethyl group can impact key intermolecular forces involved in molecular recognition, such as hydrophobic and cation-π interactions. nih.govnih.gov

Peptide/Protein SystemPhenylalanine RoleEffect of SubstitutionInvestigated Interaction
Thrombin Receptor LigandPhe-2 residueReplacement with Ala eliminated activity; substitution with (p-F)Phe enhanced activity. nih.govAromatic ϕ-ϕ interaction with the receptor binding site. nih.gov
Mpp8 ChromodomainF59 residueReplacement with fluorophenylalanines significantly weakened binding to trimethylated H3 peptide. nih.govCation-π interaction with trimethylated lysine. nih.gov
This table summarizes findings from studies where phenylalanine was substituted to probe receptor-ligand interactions, demonstrating the utility of analogs in molecular recognition research.

Studying Membrane-Protein Interactions and Membrane Permeability

Aromatic amino acids like phenylalanine and tryptophan play important roles in the stabilization, anchoring, and orientation of proteins within biological membranes. nih.govmdpi.com They are frequently found at the interface between the lipid bilayer and the aqueous environment. mdpi.com

Membrane-Protein Interactions: Phenylalanine has been shown to promote the interaction of transmembrane helices through specific sequence motifs like GxxxG. nih.gov The introduction of 2-(trifluoromethyl)phenylalanine can be used to probe these interactions. The increased hydrophobicity of the trifluoromethyl-substituted side chain could enhance the anchoring of a peptide or protein domain within the membrane. nih.gov Conversely, its altered electronic properties could disrupt specific interactions, such as those with lipid headgroups. By systematically replacing native phenylalanines with this analog, researchers can map the residues critical for membrane association and protein folding within the lipid environment.

Membrane Permeability: Studies have demonstrated that phenylalanine itself can increase the permeability of lipid membranes. nih.govresearchgate.netcolorado.edu This effect is thought to be related to the lipophilic character of the aromatic side chain, which allows it to interact with and potentially disrupt the ordered structure of the lipid bilayer. researchgate.net Introducing the highly hydrophobic trifluoromethyl group is expected to modulate this effect. Research on the impact of 2-(trifluoromethyl)phenylalanine on model membranes could clarify the mechanisms by which small aromatic molecules alter membrane properties. Such studies are relevant for understanding how high concentrations of phenylalanine and its metabolites, as seen in phenylketonuria, might lead to cellular dysfunction by affecting membrane integrity. nih.govresearchgate.net

Computational and Theoretical Studies of 2 Trifluoromethyl Phenyl Dl Alanine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and pKa Modulation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-(Trifluoromethyl)phenyl-DL-alanine. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov When placed at the ortho position of the phenyl ring, it significantly modulates the electronic distribution of the entire molecule.

Calculations can reveal changes in the electrostatic potential surface, showing a region of lower electron density on the aromatic ring, particularly near the -CF3 substituent. This electronic perturbation affects the molecule's reactivity. For instance, the aromatic ring becomes less susceptible to electrophilic substitution and more prone to nucleophilic attack compared to natural phenylalanine.

Furthermore, the electron-withdrawing nature of the ortho-CF3 group influences the acidity of both the carboxylic acid (-COOH) and the amino (-NH2) groups. By calculating the energies of the protonated and deprotonated forms, the pKa values can be predicted. The inductive effect of the -CF3 group is expected to lower the pKa of the carboxylic acid, making it a stronger acid. Conversely, it decreases the basicity of the amino group, lowering its pKa as well.

Table 1: Predicted pKa Modulation by ortho-Trifluoromethyl Group

Functional Group Phenylalanine (Typical Experimental pKa) Predicted Effect of ortho-CF3 Predicted pKa for this compound
Carboxylic Acid (-COOH) ~1.8 - 2.2 Increased acidity (Lower pKa) < 1.8
Amino Group (-NH3+) ~9.1 - 9.3 Decreased basicity (Lower pKa) < 9.1

These quantum chemical studies provide a fundamental understanding of how the specific placement of the -CF3 group fine-tunes the electronic characteristics and reactivity of the amino acid. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of this compound in solution. nih.gov These simulations model the movements of atoms over time, providing insights into preferred shapes and interactions with solvent molecules, like water.

The bulky trifluoromethyl group at the ortho position introduces significant steric hindrance, which restricts the rotation around the chi (χ) dihedral angles of the side chain. nih.gov This leads to a different conformational preference compared to unsubstituted phenylalanine. MD simulations can map the potential energy surface as a function of these dihedral angles, revealing the most stable rotamers. nih.gov

In condensed phases, the hydrophobic trifluoromethyl group plays a crucial role in intermolecular interactions. researchgate.net The -CF3 group is considered "superhydrophobic" and can participate in so-called "fluorous interactions," where it preferentially interacts with other fluorinated groups. researchgate.net In aqueous solution, this leads to a strong hydrophobic effect, influencing how the amino acid interacts with water and other solutes. Simulations can quantify changes in solvation energy and the structuring of water molecules around the fluorinated side chain. These interactions include weak hydrogen bonds like C-H···F and C-F···π interactions, which can stabilize specific molecular packing arrangements in the solid state. researchgate.net

Table 2: Key Intermolecular Interactions Investigated by MD Simulations

Interaction Type Description Significance for this compound
Hydrophobic Interactions The tendency of the fluorinated phenyl ring to avoid water. Enhanced due to the "superhydrophobic" -CF3 group, influencing protein folding and membrane interactions. nbinno.com
Fluorous Interactions Favorable interactions between fluorinated segments. Can promote self-assembly or specific interactions with other fluorinated molecules. researchgate.net
C-H···F Hydrogen Bonds Weak hydrogen bonds involving fluorine as an acceptor. Contribute to the stability of crystal packing and specific conformations. researchgate.net
van der Waals Forces General non-specific attractions and repulsions. The larger size of the -CF3 group compared to -CH3 increases steric interactions. nih.gov

In Silico Modeling of 2-(Trifluoromethyl)phenylalanine Incorporation and its Impact on Biomolecular Structure

In silico modeling is used to predict the structural consequences of incorporating 2-(Trifluoromethyl)phenylalanine into peptides and proteins. researchgate.net Replacing a native phenylalanine residue with its fluorinated counterpart can induce significant local and global changes in biomolecular structure.

The primary factors driving these changes are the steric bulk and altered hydrophobicity of the fluorinated side chain. The trifluoromethyl group is nearly twice as bulky as a methyl group, making it sterically analogous to an ethyl or even an isopropyl group. nih.gov This increased size can disrupt the tight packing often found in the hydrophobic cores of proteins.

Computational tools like molecular docking and protein modeling software are used to build models of peptides containing 2-(Trifluoromethyl)phenylalanine. Energy minimization and molecular dynamics simulations of these models can then predict how the fluorinated residue affects secondary structures like α-helices and β-sheets. The introduction of this bulky, hydrophobic residue can either stabilize or destabilize these structures, depending on its specific location and the surrounding environment. nih.gov For example, its strong hydrophobicity might enhance the stability of a protein's core, while its bulk could disrupt a critical packing interface. researchgate.net

Structure-Based Computational Design of Fluorinated Peptides and Proteins

The unique properties of fluorinated amino acids, including 2-(Trifluoromethyl)phenylalanine, make them valuable tools in the computational design of novel peptides and proteins with enhanced characteristics. mit.edu Structure-based design algorithms can leverage these properties to create biomolecules with improved stability, binding affinity, or specific functionalities. mit.edu

In this process, computational methods are used to identify positions within a peptide or protein where the introduction of a fluorinated residue would be beneficial. For instance, to enhance the binding affinity of a peptide to a protein target, a phenylalanine residue at the binding interface could be computationally mutated to 2-(Trifluoromethyl)phenylalanine. The software would then calculate the change in binding energy, considering factors like improved hydrophobic interactions and potential fluorous contacts.

The design process often involves several steps:

Target Identification: Identifying a site for modification in a known protein or peptide structure.

In Silico Mutation: Replacing the native amino acid with 2-(Trifluoromethyl)phenylalanine in a computational model.

Conformational Sampling: Exploring the possible conformations of the modified side chain and the surrounding structure.

Energy Calculation: Calculating the stability of the new structure and its interaction energy with binding partners.

This approach has been used to design peptides with increased thermal stability and resistance to enzymatic degradation, as the C-F bond is stronger than the C-H bond and the fluorinated residue can alter the peptide's susceptibility to proteases. nih.gov

Applications in Advanced Chemical Biology and Drug Discovery Research

Development of Enzyme Inhibitors and Modulators Utilizing 2-(Trifluoromethyl)phenyl-DL-alanine Derivatives

The introduction of a trifluoromethyl (CF3) group into the phenyl ring of alanine (B10760859) creates a powerful tool for designing enzyme inhibitors and modulators. The CF3 group is strongly electron-withdrawing and can significantly alter the electronic properties of the aromatic ring, influencing interactions within an enzyme's active site. nih.gov This modification can lead to the development of highly specific and potent inhibitors.

Research has demonstrated that fluorinated functional groups can be tailored to form stabilized "transition state analogue" complexes with target enzymes. nih.gov For instance, phenylalanine derivatives containing trifluoromethyl ketones have been synthesized to generate dioxiranes for oxidation catalysis. nih.govnih.gov This approach highlights how the trifluoromethyl group can be integral to the reactive part of a molecule designed to interact with an enzyme. The synthesis of these derivatives often involves multi-step processes, including strategies like Negishi cross-coupling to create the core amino acid structure, which can then be incorporated into a peptide scaffold. nih.govnih.gov

The stability and reactivity of these derivatives are crucial for their function. The presence of the trifluoromethyl group can enhance the stability of molecules while providing a reactive center for enzyme modulation. nih.govnih.gov The development of such compounds is a key area of interest in medicinal chemistry for creating targeted therapeutics. nih.gov

Derivative TypeSynthetic StrategyApplicationResearch Finding
Phenylalanine-derived trifluoromethyl ketonesMasked ketone strategy, Negishi cross-couplingIn situ generation of dioxiranes for oxidation catalysisDerivatives can be readily incorporated into peptides and exhibit good stability and reactivity. nih.govnih.gov
α-Fluoromethyl phenylalanine analoguesNucleophilic [18F]fluorination of a cyclic sulfamidate precursorSystem L amino acid transport tracers for tumor imagingThe α-fluoromethyl group allows for radiolabeling without altering the phenyl ring, enabling its use in PET imaging. nih.gov
General Fluorinated Amino AcidsIntroduction of fluorine-containing groups into amino acid precursorsMechanism-based enzyme inhibitionFluorine's electronegativity and leaving group ability are exploited to design inhibitors that form covalent adducts with active site residues. nih.gov

Rational Design and Synthesis of Peptidomimetics and Peptide Analogues with Enhanced Biorelevant Properties

Incorporating this compound into peptides is a strategy to create peptidomimetics and peptide analogues with improved biological properties. nih.gov Fluorination can significantly enhance the metabolic stability of peptides by making them more resistant to degradation by proteases. nih.gov The increased hydrophobicity of fluorinated amino acids can also improve membrane permeability and binding affinity. nih.govresearchgate.net

The key benefits of incorporating fluorinated aromatic amino acids like this compound include:

Enhanced Stability : The C-F bond is stronger than the C-H bond, leading to increased thermal and proteolytic stability. nih.govresearchgate.net

Modulated Bioactivity : The electronic effects of the trifluoromethyl group can alter binding interactions with biological targets. researchgate.net

Improved Pharmacokinetics : Increased lipophilicity can affect how the peptide is absorbed, distributed, metabolized, and excreted. rsc.org

Property EnhancedMechanismExample ApplicationReference
Proteolytic StabilitySteric hindrance and altered electronic properties at the cleavage site.Therapeutic peptides with longer half-lives. nih.gov
Binding AffinityIncreased hydrophobicity and potential for novel intermolecular interactions (e.g., F-H bonds).Peptides with higher potency for their biological targets. researchgate.net
Structural StabilityFluorine can influence peptide secondary structure, promoting more stable conformations.Designing hyperstable protein folds. nih.gov ntu.edu.tw

Advanced Imaging and Labeling Strategies (e.g., 19F Magnetic Resonance Imaging for Molecular Tracing)

The fluorine-19 (¹⁹F) nucleus possesses unique properties that make it an excellent probe for Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edu It has a natural abundance of 100%, a high gyromagnetic ratio, and there is virtually no endogenous ¹⁹F signal in biological tissues, resulting in background-free imaging. researchgate.netnih.gov Incorporating this compound into peptides or proteins allows these molecules to be used as ¹⁹F MRI contrast agents or as probes for ¹⁹F NMR studies. researchgate.netmdpi.com

The trifluoromethyl group provides a strong, single ¹⁹F NMR signal, making it a sensitive reporter of the local molecular environment. ucla.edu This has several applications:

Molecular Tracing : Fluorinated molecules can be tracked in vivo to study their biodistribution and pharmacokinetics. mdpi.com

Structural Biology : The ¹⁹F chemical shift is highly sensitive to changes in the local environment, providing insights into protein folding, conformation, and ligand binding. mdpi.comnih.gov

Multimodal Imaging : Fluorinated probes can be combined with other imaging modalities, such as fluorescence, to create dual-labeled agents for more comprehensive biological studies. mdpi.com

The development of effective ¹⁹F MRI tracers is an active area of research, with a focus on designing molecules that contain a high number of magnetically equivalent fluorine atoms to maximize signal sensitivity. researchgate.nettaylorfrancis.com

TechniquePrincipleApplication of this compoundKey Advantage
¹⁹F Magnetic Resonance Imaging (MRI)Detection of the ¹⁹F nucleus, which is rare in biological systems.Incorporation into peptides or proteins to create targeted imaging agents.No background signal, allowing for clear visualization and quantification of the probe. researchgate.net
¹⁹F Nuclear Magnetic Resonance (NMR)The ¹⁹F chemical shift is sensitive to the local electronic environment.Used as a reporter tag to study protein structure, dynamics, and interactions.High sensitivity to subtle conformational changes. ucla.edunih.gov
Positron Emission Tomography (PET)Utilization of the radioactive ¹⁸F isotope.Synthesis of ¹⁸F-labeled phenylalanine analogs for PET imaging of tumors. nih.govNoninvasive, functional, and metabolic imaging at the molecular level. nih.gov

Application in Targeted Chemical Probe Development for Biological Pathways

Radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron emitter, allows for the synthesis of tracers for Positron Emission Tomography (PET). nih.gov ¹⁸F-labeled amino acids are particularly useful for oncology imaging, as many tumors exhibit increased amino acid transport and metabolism. nih.gov Non-natural amino acids like ¹⁸F-labeled phenylalanine analogs can be transported into tumor cells by systems such as the L-type amino acid transporter, allowing for visualization of the tumor. nih.gov

The synthesis of these probes involves incorporating the ¹⁸F label in the final steps to minimize loss due to radioactive decay. nih.gov The development of new radiofluorination methods is expanding the range of biomolecules that can be labeled and studied with PET. nih.gov

Role of Fluorine-Containing Aromatic Amino Acids in the Development of Vaccines and Therapeutic Proteins

The incorporation of fluorinated aromatic amino acids into therapeutic proteins and peptide-based vaccines offers a strategy to enhance their efficacy and stability. nih.govresearchgate.net The presence of fluorine can stabilize protein structures against unfolding and protect them from enzymatic degradation, which in turn improves their potency and bioavailability. nih.gov

In vaccine development, enhancing the stability of peptide antigens is crucial for eliciting a robust immune response. Fluorination can increase the catabolic stability of these peptides, prolonging their presentation to the immune system. researchgate.net Similarly, for therapeutic proteins, improved stability can lead to a longer shelf-life and a longer duration of action in the body. researchgate.netnih.gov The strategic placement of fluorinated amino acids can fine-tune the properties of these biologics, leading to the development of more effective and reliable treatments. nih.govnih.gov

ApplicationBenefit of FluorinationMechanism
Therapeutic ProteinsIncreased stability and bioavailability.Fluorinated amino acids are more hydrophobic, which can stabilize protein structure against unfolding and degradation by proteases. nih.gov
Peptide-Based VaccinesEnhanced immunogenicity.Increased catabolic stability of the peptide antigen leads to a longer half-life and improved presentation to the immune system. researchgate.net
Protein EngineeringCreation of novel protein functions.The unique electronic properties of fluorine can be used to alter enzyme activity or create new binding interactions. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Greener Synthetic Methodologies for Enantiopure 2-(Trifluoromethyl)phenylalanine

The development of efficient and sustainable methods for producing enantiomerically pure amino acids is a cornerstone of pharmaceutical and biotechnological progress. While various synthetic routes to fluorinated phenylalanines exist, future research will increasingly focus on "green" chemistry principles, minimizing waste and energy consumption. A significant emerging area is the use of biocatalysis and chemoenzymatic strategies. These approaches leverage the high selectivity of enzymes to produce chiral compounds, often under mild reaction conditions.

Recent advancements have demonstrated the potential of engineered enzymes, such as phenylalanine ammonia-lyases and various dehydrogenases, for the asymmetric synthesis of D-phenylalanines. ed.ac.uk Future work will likely involve tailoring these biocatalysts through directed evolution and protein engineering to specifically accommodate the steric bulk and electronic nature of the 2-(trifluoromethyl)phenyl group. Furthermore, multi-enzyme cascades, where a series of enzymatic reactions are performed sequentially in one pot, represent a promising avenue for high-yield, sustainable synthesis from simple starting materials. bohrium.comnih.gov These biocatalytic routes offer a significant improvement in atom economy and reduce the reliance on hazardous reagents often used in traditional organic synthesis.

Another promising frontier is the application of photoredox catalysis. nih.gov Light-driven reactions can often proceed under mild conditions and enable unique bond formations that are challenging with conventional methods. Future research is expected to explore photocatalytic methods for the direct and asymmetric trifluoromethylation of phenylalanine precursors or the coupling of trifluoromethylated aryl groups to amino acid scaffolds.

MethodKey FeaturesPotential Advantages
Biocatalysis Use of engineered enzymes (e.g., dehydrogenases, ammonia-lyases). ed.ac.ukHigh enantioselectivity, mild reaction conditions, reduced waste.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps.Leverages the strengths of both catalysis types for efficient synthesis. nih.gov
Multi-enzyme Cascades Sequential one-pot enzymatic reactions. bohrium.comnih.govHigh atom economy, improved sustainability, simplified purification.
Photoredox Catalysis Light-driven chemical transformations. nih.govMild reaction conditions, novel bond formations, high efficiency.

Expanding the Scope and Efficiency of Genetic Code Expansion for Tailored Protein Engineering Applications

Genetic code expansion (GCE) technology has revolutionized protein science by enabling the site-specific incorporation of unnatural amino acids (UAAs) into proteins. nbinno.comthe-innovation.org This allows for the creation of proteins with novel chemical functionalities, biophysical properties, and therapeutic potential. The incorporation of 2-(trifluoromethyl)phenylalanine into proteins can confer enhanced stability, alter protein-protein interactions, and introduce a sensitive 19F NMR probe for structural and dynamic studies. medchemexpress.com

Future research will focus on improving the efficiency and broadening the applicability of GCE for incorporating 2-(trifluoromethyl)phenylalanine. A key challenge is the development of highly efficient and orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that specifically recognize 2-(trifluoromethyl)phenylalanine and not its natural counterparts. nih.gov Directed evolution and rational design of aaRS variants will be crucial to enhance their substrate specificity and catalytic efficiency. ed.ac.uk

Moreover, expanding the genetic code beyond the reassignment of a single stop codon to incorporate multiple copies of 2-(trifluoromethyl)phenylalanine or to simultaneously incorporate different UAAs will open up new avenues for protein engineering. bohrium.com This could lead to the development of novel biopolymers with unique material properties or therapeutic proteins with precisely tuned activities and pharmacokinetic profiles. The ability to install this UAA in both bacterial and mammalian expression systems will be critical for translating these engineered proteins into therapeutic applications. researchgate.net

Area of DevelopmentObjectiveImpact on Protein Engineering
Orthogonal aaRS/tRNA Pairs Improve specificity and efficiency for 2-(trifluoromethyl)phenylalanine. nih.govHigher yields and fidelity of UAA incorporation.
Multi-UAA Incorporation Develop systems for incorporating multiple different UAAs. bohrium.comCreation of proteins with complex, novel functionalities.
Eukaryotic Expression Systems Optimize GCE in mammalian cells. researchgate.netFacilitates the production of therapeutic proteins with proper post-translational modifications.
Novel Codon Reassignment Move beyond single stop codon suppression.Allows for more extensive and versatile protein modification.

Integration of Advanced Computational Approaches for Accelerated Predictive Design and Discovery

Computational methods are becoming indispensable tools in modern chemical and biological research. For 2-(trifluoromethyl)phenylalanine, advanced computational approaches can significantly accelerate the design and discovery of novel peptides and proteins with desired properties. A critical step in this direction is the development of accurate force field parameters for molecular dynamics (MD) simulations of proteins containing fluorinated amino acids. nbinno.comresearchgate.net Recently developed parameters for trifluoromethyl-phenylalanine now enable realistic simulations of the structure, dynamics, and interactions of proteins incorporating this UAA. nbinno.comresearchgate.net

Future research will leverage these computational tools for several key applications. In silico screening of virtual libraries of peptides containing 2-(trifluoromethyl)phenylalanine can identify potential drug candidates with high binding affinity and selectivity for specific biological targets. nih.gov MD simulations can provide detailed insights into how the incorporation of this UAA affects protein stability, folding, and conformational dynamics, thereby guiding rational protein design. nbinno.com

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study enzymatic reactions involving substrates or inhibitors containing the 2-(trifluoromethyl)phenyl group at a high level of theoretical accuracy. This can aid in the design of more potent and specific enzyme inhibitors. The integration of machine learning and artificial intelligence with these computational methods will likely lead to even more powerful predictive models for designing novel proteins and peptides with tailored functions. nih.gov

Interdisciplinary Research Integrating Synthetic Chemistry, Biophysics, and Chemical Biology for Deeper Mechanistic Understanding

A deeper understanding of the biological effects of incorporating 2-(trifluoromethyl)phenylalanine into peptides and proteins requires a highly interdisciplinary approach that combines the strengths of synthetic chemistry, biophysics, and chemical biology. Synthetic chemistry provides the essential tools to create not only 2-(trifluoromethyl)phenylalanine itself but also a variety of derivatives with different substitution patterns or additional functional groups. rroij.com

Biophysical techniques are then crucial for characterizing the impact of these modifications on protein structure and function. A particularly powerful technique in this context is 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group provides a sensitive and background-free NMR probe that can be used to study protein folding, dynamics, and interactions with other molecules in detail. the-innovation.org Future research will likely see an increased use of 19F NMR, in combination with other biophysical methods like X-ray crystallography and cryo-electron microscopy, to gain unprecedented insights into the mechanisms of action of engineered proteins.

Chemical biology bridges the gap between these molecular-level studies and their biological context. By introducing proteins containing 2-(trifluoromethyl)phenylalanine into living cells, researchers can study their effects on cellular processes in real-time. This can lead to a better understanding of disease mechanisms and the development of novel therapeutic strategies. For instance, peptides containing this UAA could be designed as enzyme inhibitors or modulators of protein-protein interactions with enhanced cellular uptake and stability. researchgate.net The synergy between these disciplines will be essential for translating the fundamental properties of 2-(trifluoromethyl)phenylalanine into practical applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Trifluoromethyl)phenyl-DL-alanine, and how can purity be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc-protected alanine derivatives and coupling reagents like HBTU/HOBt. Post-synthesis, purification via reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures high purity (>95%). Recrystallization from ethanol/water mixtures further removes impurities. Monitor reaction progress using LC-MS to detect intermediates and byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the trifluoromethyl group. Avoid exposure to strong acids/bases or oxidizing agents. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to validate storage conditions .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1^1H/19^{19}F NMR to confirm the trifluoromethyl group’s presence and position. High-resolution mass spectrometry (HRMS) validates molecular weight. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) distinguishes DL-enantiomers. X-ray crystallography resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry be integrated into the experimental design for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to predict reaction pathways and transition states. Tools like Gaussian or ORCA optimize reaction conditions (e.g., solvent polarity, temperature). Machine learning models (e.g., ICReDD’s reaction path search) prioritize synthetic routes with minimal byproducts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound?

  • Methodological Answer : Reproduce conflicting protocols with strict control of variables (e.g., moisture levels, catalyst purity). Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, stoichiometry). Compare byproduct profiles via LC-MS/MS and isolate intermediates to trace divergent pathways. Cross-validate findings with isotopic labeling (13^{13}C-alanine) to track reaction mechanisms .

Q. What mechanistic insights guide the optimization of enantiomeric resolution for this compound?

  • Methodological Answer : Kinetic resolution using immobilized lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC. Molecular dynamics simulations predict enzyme-substrate interactions to tailor reaction media (e.g., ionic liquids for enhanced selectivity). Alternatively, chiral crown ethers in capillary electrophoresis achieve baseline separation .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in different solvents?

  • Methodological Answer : Conduct Hammett studies to correlate substituent effects with reaction rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH). Use 19^{19}F NMR to monitor deshielding effects under varying pH. Solvent-free mechanochemical grinding (ball milling) reduces side reactions caused by solvent polarity, as demonstrated in analogous trifluoromethylated systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.